Triethylene glycol diacetate

Description

Properties

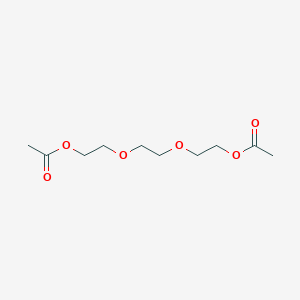

IUPAC Name |

2-[2-(2-acetyloxyethoxy)ethoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-9(11)15-7-5-13-3-4-14-6-8-16-10(2)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOUKWFJRHALDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCOCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026223 | |

| Record name | Triethylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol diacetate is an odorless clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB] Odorless; [CAMEO] | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

572 °F at 760 mmHg (NTP, 1992), 286 °C | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

345 °F (NTP, 1992), 345 °F (174 °C) (OPEN CUP) | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ALCOHOL, ETHER, Very soluble in water, ethyl ether, and ethanol. | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1173 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.112 AT 25 °C | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

19 mmHg at 77 °F (NTP, 1992), 0.00409 [mmHg] | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triglycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

111-21-7 | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Diacetoxy-3,6-dioxaoctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triglycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylene glycol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethane-1,2-diylbis(oxy)]bisethyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A559792B4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-58 °F (NTP, 1992), -50 °C | |

| Record name | TRIETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIGLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5547 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Triethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and analysis of triethylene glycol diacetate. The information is intended for professionals in research and development who require a thorough understanding of this compound for its potential applications.

Chemical Identity and Physical Properties

This compound, also known as triglycol diacetate, is the diester of triethylene glycol and acetic acid. It is a colorless, odorless, and water-soluble liquid.[1][2][3][4] It is classified as a high-production-volume industrial chemical and finds use in various applications due to its chemical and physical characteristics.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 111-21-7[5] |

| Molecular Formula | C10H18O6[5] |

| Molecular Weight | 234.25 g/mol [5] |

| IUPAC Name | 2-{2-[2-(acetyloxy)ethoxy]ethoxy}ethyl acetate[6] |

| Synonyms | Triglycol diacetate, TDAC, 2,2'-(Ethylenedioxy)di(ethyl acetate)[7][8] |

| InChI Key | OVOUKWFJRHALDD-UHFFFAOYSA-N[6] |

| EINECS Number | 203-846-0[5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless, clear liquid | [1][9] |

| Odor | Odorless | [1][4] |

| Boiling Point | 286 °C (546.8 °F) | [5][9] |

| Melting Point | -50 °C (-58 °F) | [5][9] |

| Density | 1.12 g/cm³ | [3][5] |

| Solubility in Water | Completely soluble (1000 g/L at 20 °C) | [3][5] |

| Flash Point | 163 °C (325.4 °F) - 174 °C | [5][9] |

| Vapor Pressure | 0.00271 mmHg at 25 °C | [5] |

| Refractive Index | 1.4400 | [3][5] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of triethylene glycol with acetic acid in the presence of an acid catalyst. An alternative method is transesterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a general procedure for the synthesis of glycol diacetates and can be adapted for this compound.

Materials:

-

Triethylene glycol

-

Glacial acetic acid (in molar excess, e.g., 2.2-3 times the molar amount of the glycol)[10]

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triethylene glycol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution to neutralize the acidic catalyst and excess acetic acid, and finally with deionized water again.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and purify the crude this compound by vacuum distillation.

Analytical Methods for Quality Control

To ensure the purity of synthesized this compound, several analytical techniques can be employed. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture and can be used to determine the purity of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., Rxi-1301Sil MS or DB-5MS)[5]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A typical temperature program would involve an initial hold followed by a ramp to a higher temperature to ensure the elution of all components.

-

Mass Spectrometry: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library.

-

Purity Determination: The purity of the this compound can be estimated by the relative area of its peak in the chromatogram.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is used to determine the molecular structure of a compound and can be used to confirm the identity and purity of this compound.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 or 400 MHz)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition: Place the NMR tube containing the sample into the NMR spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Spectral Analysis: The chemical shifts, integration, and multiplicity of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound and identify any impurities. The expected ¹H NMR signals for this compound are in the regions of the acetate methyl protons and the ethylene glycol chain protons.[1]

Applications

This compound has a variety of applications, primarily stemming from its properties as a plasticizer and a solvent.[1][2][3]

-

Plasticizer: It is used as a plasticizer for various polymers, including cellulose derivatives and resins, to improve their flexibility and durability.[5][7]

-

Solvent: Due to its good solvency, it is used in formulations for coatings, inks, and adhesives.[4]

-

Other Applications: It has also been used in the preparation of solar cell grid line slurry.[1][2]

Safety and Handling

This compound is considered to have low toxicity.[11] However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the chemical.[9][12]

-

Incompatibilities: It is incompatible with strong oxidizing agents, peroxides, and heavy metal compounds.[1][3] It can undergo polymerization upon exposure to extreme heat or light.[1][13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][12]

This technical guide provides a foundational understanding of this compound. For specific applications, further research and optimization of protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound(111-21-7) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]

- 4. Using gc-ms and hplc-ms/ms for analyzing impurities in triethylene glycol accumulating in the process of natural gas drying | Usachev | Fine Chemical Technologies [finechem-mirea.ru]

- 5. restek.com [restek.com]

- 6. Method for synthesizing ethylene glycol diacetate by adopting transesterification method - Eureka | Patsnap [eureka.patsnap.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Diethyleneglycol diacetate(628-68-2) 1H NMR spectrum [chemicalbook.com]

- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. prepchem.com [prepchem.com]

- 12. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Ethylene glycol diacetate(111-55-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of triethylene glycol diacetate (TEGDA), a versatile organic compound with applications ranging from a plasticizer and solvent to a component in drug delivery systems. This document details common synthetic routes, including esterification and transesterification, and outlines the analytical techniques used for its characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of this compound

This compound is primarily synthesized through the direct esterification of triethylene glycol with acetic acid. Another common method is transesterification. The choice of method can depend on the desired purity, scale of reaction, and available starting materials.

Direct Esterification

Direct esterification is a widely used method involving the reaction of triethylene glycol with an excess of acetic acid in the presence of an acid catalyst. To drive the equilibrium towards the product, water is continuously removed, often using a Dean-Stark apparatus.

Reaction:

HO(CH₂CH₂O)₃H + 2 CH₃COOH ⇌ CH₃COO(CH₂CH₂O)₃OCCH₃ + 2 H₂O

Commonly used catalysts include strong acids such as p-toluenesulfonic acid, sulfuric acid, and acidic ion-exchange resins like Seralite SRC-120.[1][2] The reaction temperature is typically maintained between 100-160°C.[2]

Transesterification

Transesterification offers an alternative synthetic route, for instance, by reacting triethylene glycol with an acetate ester such as sec-butyl acetate in the presence of a catalyst like potassium carbonate or sodium methoxide. This method can be advantageous in situations where direct esterification is not ideal.

Experimental Protocols

Synthesis via Direct Esterification

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

-

Triethylene glycol

-

Glacial acetic acid

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add triethylene glycol and a molar excess of glacial acetic acid (e.g., a 1:4 molar ratio of triethylene glycol to acetic acid).[1]

-

Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-1% of the total reactant mass).[2]

-

Heat the mixture to reflux (typically 100-160°C) with vigorous stirring.[2]

-

Continuously remove the water generated during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer produced.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the organic solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Spectral Interpretation: The expected chemical shifts (δ) are approximately:

-

4.2 ppm (triplet, 4H, -O-CH₂ -CH₂-OAc)

-

3.7 ppm (triplet, 4H, -O-CH₂-CH₂ -OAc)

-

3.6 ppm (singlet, 4H, -O-CH₂ -CH₂ -O-)

-

2.1 ppm (singlet, 6H, CH₃ -C(O)O-)

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Spectral Interpretation: The expected chemical shifts (δ) are approximately:

-

170.8 ppm (C =O)

-

69.1 ppm (-O-C H₂-CH₂-O-)

-

68.5 ppm (-O-C H₂-CH₂-OAc)

-

63.7 ppm (-O-CH₂-C H₂-OAc)

-

20.9 ppm (C H₃-C(O)O-)

-

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~4.2 | -O-CH₂ -CH₂-OAc |

| ~3.7 | -O-CH₂-CH₂ -OAc |

| ~3.6 | -O-CH₂ -CH₂ -O- |

| ~2.1 | CH₃ -C(O)O- |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectroscopy Protocol:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.[3][4]

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.[3] A background spectrum should be collected and subtracted from the sample spectrum.[3]

-

Spectral Interpretation: The characteristic absorption bands for this compound are:

-

~2950-2850 cm⁻¹ (C-H stretching)

-

~1740 cm⁻¹ (C=O stretching of the ester)

-

~1240 cm⁻¹ (C-O stretching of the ester)

-

~1100 cm⁻¹ (C-O-C stretching of the ether)

-

| FTIR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| ~1100 | C-O-C stretch (ether) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight.

GC-MS Protocol:

-

Sample Preparation: Dilute a small amount of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation of the product from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

-

MS Detection: The separated components are introduced into the mass spectrometer. Electron impact (EI) is a common ionization method.

-

Data Analysis: The retention time from the gas chromatogram can be used to assess purity. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular weight of this compound is 234.25 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 234. Key fragment ions would likely arise from cleavage of the ether and ester linkages. A prominent peak at m/z = 43, corresponding to the acetyl group ([CH₃CO]⁺), is expected.[5]

| GC-MS Data | |

| Technique | Expected Result |

| Gas Chromatography | A major peak corresponding to this compound at a specific retention time. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 234. |

| Characteristic fragment ions, including a base peak at m/z = 43 ([CH₃CO]⁺). |

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. labcompare.com [labcompare.com]

- 5. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Profile of Triethylene Glycol Diacetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for triethylene glycol diacetate, a compound relevant to various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available in a quantitative table format. Spectral images are available for interpretation. |

Note: While spectral images for ¹H NMR of this compound are available in chemical databases, a quantitative table of chemical shifts, multiplicities, and integrations is not readily published. Interpretation of the spectrum would be required to generate these specific values.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in a quantitative table format. Spectral images are available for interpretation. |

Note: Similar to the ¹H NMR data, ¹³C NMR data for this compound is primarily available as spectral images. A detailed peak list with assignments requires direct spectral analysis.[2][3][4]

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| Data not publicly available in a quantitative table format. Spectral images are available for interpretation. |

Note: Infrared spectra of this compound are available. Characteristic peaks would include C=O stretching for the acetate groups and C-O stretching for the ether and ester linkages. Precise peak positions would need to be determined from the spectrum.[5]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 234.110338 | [M]⁺ (Exact Mass) |

Note: The exact mass of this compound is provided, which is a critical piece of data from high-resolution mass spectrometry.[3] Fragmentation patterns would be observable in the full mass spectrum.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to achieve a suitable concentration for analysis.[6] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[6]

2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).[7] Data processing involves Fourier transformation, phasing, baseline correction, and integration of the signals.

2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[8][9] Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR to ensure accurate integration, especially for quantitative analysis.[6][8]

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation: As this compound is a liquid, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[11][12]

2.2.2 Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[11] A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.[13] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[11]

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent. Electron Ionization (EI) is a common method for volatile compounds like this compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[14][15]

2.3.2 Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.[16]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(111-21-7) 1H NMR [m.chemicalbook.com]

- 2. This compound(111-21-7) 13C NMR spectrum [chemicalbook.com]

- 3. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. pubs.aip.org [pubs.aip.org]

- 15. as.uky.edu [as.uky.edu]

- 16. bitesizebio.com [bitesizebio.com]

triethylene glycol diacetate solubility profile in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of triethylene glycol diacetate (TEGDA). Due to its unique molecular structure, featuring both hydrophilic and hydrophobic moieties, TEGDA serves as a versatile solvent and plasticizer in various industrial and pharmaceutical applications. Understanding its solubility in a wide range of organic solvents is crucial for formulation development, chemical synthesis, and purification processes.

Core Concepts: Structure and Solubility

This compound (CAS No. 111-21-7) is the diacetate ester of triethylene glycol. Its structure consists of a flexible triethylene glycol backbone with terminal acetate groups. This combination of polar ether and ester functionalities, along with a non-polar hydrocarbon character, governs its solubility behavior. The presence of ether and carbonyl oxygens allows for hydrogen bonding with protic solvents, while the overall molecular size and acetate groups contribute to its miscibility with a range of organic liquids.[1]

Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents at standard conditions (approximately 20-25°C).

| Solvent Class | Solvent Example | Solubility/Miscibility | Reference(s) |

| Alcohols | Methanol | Miscible | [2] |

| Ethanol | Very Soluble / Miscible | [2] | |

| Ethers | Diethyl Ether | Very Soluble / Miscible | [2] |

| Ketones | Acetone | Expected to be Miscible (Based on structural similarity) | |

| Esters | Ethyl Acetate | Expected to be Miscible (Based on structural similarity) | |

| Chlorinated Solvents | Dichloromethane | Expected to be Soluble/Miscible | |

| Chloroform | Expected to be Soluble/Miscible | ||

| Aromatic Hydrocarbons | Toluene | Expected to have some degree of solubility | |

| Water | Water | Completely Soluble (up to 1000 g/L at 20°C) | [1] |

Note: "Miscible" implies that the two liquids can be mixed in all proportions to form a single, homogeneous phase. "Expected to be Miscible/Soluble" is an inference based on the general solubility of glycol ethers and esters in these solvents and the principle of "like dissolves like."

Experimental Protocols

The determination of solubility for a liquid like this compound in an organic solvent typically involves assessing its miscibility. The following is a generalized experimental protocol for determining the miscibility of two liquids.

Protocol: Determination of Liquid-Liquid Miscibility by Visual Titration

Objective: To determine the miscibility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (TEGDA)

-

Organic solvent of interest

-

Calibrated burette

-

Glass vials or test tubes with stoppers

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Maintain a constant temperature for the experiment using a water bath.

-

Initial Mixture: Accurately measure a known volume (e.g., 5 mL) of the organic solvent into a glass vial.

-

Titration: Slowly add a known volume of TEGDA from a burette to the vial containing the organic solvent.

-

Mixing: After each addition of TEGDA, securely stopper the vial and mix thoroughly using a vortex mixer or magnetic stirrer for a consistent period (e.g., 1-2 minutes) to ensure the system reaches equilibrium.

-

Observation: After mixing, allow the vial to stand undisturbed and visually inspect for phase separation. The presence of a single, clear phase indicates miscibility at that composition. The appearance of turbidity or a distinct second layer indicates immiscibility.

-

Endpoint Determination: Continue adding TEGDA in small increments, mixing and observing after each addition, until the point of phase separation is observed. The volume of TEGDA added just before the onset of immiscibility is recorded.

-

Varying Compositions: Repeat the experiment with different initial volumes and compositions of TEGDA and the organic solvent to map out the full miscibility profile.

-

Data Analysis: The results can be reported qualitatively as miscible or immiscible. For partially miscible systems, the composition at which phase separation occurs can be quantified.

Visualizations

The following diagrams illustrate the molecular factors influencing the solubility of this compound and a typical experimental workflow for its determination.

References

triethylene glycol diacetate physical constants (boiling point, melting point, density)

This technical guide provides a comprehensive overview of the key physical constants of triethylene glycol diacetate, including its boiling point, melting point, and density. The information is intended for researchers, scientists, and professionals in drug development who require precise data for their work. This document summarizes quantitative data in a structured format, outlines detailed experimental protocols for the determination of these constants, and includes a workflow diagram for clarity.

Physical Constants of this compound

This compound is an odorless, clear, and colorless liquid.[1][2] It is a versatile compound utilized across various industries. The fundamental physical properties of this compound are summarized in the table below.

| Physical Constant | Value | Units |

| Boiling Point | 286 - 300 | °C |

| Melting Point | -57 to -50 | °C |

| Density | 1.116 - 1.12 | g/cm³ |

Note: The ranges in the values reflect data from multiple sources.[1][2][3][4][5]

Experimental Protocols for Determination of Physical Constants

Accurate determination of physical constants is crucial for the characterization and quality control of chemical substances. The following sections detail the standard methodologies for measuring the boiling point, melting point, and density of a liquid compound like this compound.

2.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1][6]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7]

-

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

-

Procedure:

-

A small amount of the liquid sample is placed in the fusion tube.[6]

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.[6]

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached tube are immersed in the Thiele tube containing heating oil. The oil level should be above the side arm to allow for proper convection.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[1][2]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[2]

-

Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.[2]

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][6]

-

2.2. Melting Point Determination (Capillary Method)

For substances that are solid at room temperature, the capillary method is a standard procedure to determine the melting point. As this compound is a liquid at room temperature, this method would be applicable after freezing the sample.

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline substance, this occurs over a narrow range.[8]

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer

-

-

Procedure:

-

A small amount of the solidified sample is finely powdered.[8]

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped or dropped through a long tube to compact the sample to a height of 2-3 mm.[9][10]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.[3]

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2°C per minute) near the expected melting point for an accurate measurement.[9][11]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the melting range.

-

2.3. Density Determination (Pycnometer Method)

The pycnometer method is a highly accurate technique for determining the density of a liquid.[12]

-

Principle: Density is defined as the mass of a substance per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of liquid.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper containing a capillary hole)

-

Analytical balance

-

Thermostatic bath

-

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured (m₀).

-

The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water is measured (m₁).

-

The mass of the water is calculated (m_water = m₁ - m₀).

-

The volume of the pycnometer is determined using the known density of water at that temperature (V = m_water / ρ_water).[13]

-

The pycnometer is emptied, dried, and then filled with the sample liquid (this compound). The mass of the pycnometer filled with the sample liquid is measured (m₂).

-

The mass of the sample liquid is calculated (m_liquid = m₂ - m₀).

-

The density of the sample liquid is then calculated using the determined volume of the pycnometer (ρ_liquid = m_liquid / V).[14]

-

Workflow for Physical Constant Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical constants of a liquid sample.

Caption: Workflow for determining the physical constants of a liquid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. westlab.com [westlab.com]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. thinksrs.com [thinksrs.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. scribd.com [scribd.com]

- 13. che.utah.edu [che.utah.edu]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

Technical Guide to Ethylene Glycol Diacetate (CAS No. 111-21-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of ethylene glycol diacetate (EGDA), with a focus on information relevant to research, development, and pharmaceutical applications.

Chemical and Physical Properties

Ethylene glycol diacetate, also known as 1,2-diacetoxyethane, is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, transparent liquid with a mild, pleasant odor.[2] Its low volatility and high boiling point make it a useful solvent in various industrial applications where slow evaporation is desired.[2][3]

Table 1: Physical and Chemical Properties of Ethylene Glycol Diacetate

| Property | Value | Reference(s) |

| CAS Number | 111-55-7 | [4] |

| Molecular Formula | C₆H₁₀O₄ | [4] |

| Molecular Weight | 146.14 g/mol | [2][4] |

| IUPAC Name | 2-acetyloxyethyl acetate | [4] |

| Appearance | Colorless, transparent liquid | [2] |

| Odor | Mild, pleasant | [2] |

| Boiling Point | 190-191 °C | [1] |

| Melting Point | -41 °C | |

| Flash Point | 82 °C | [1] |

| Density | 1.104 g/cm³ at 20 °C | [1] |

| Solubility | Miscible with most organic solvents; slightly soluble in water. | [2] |

| Vapor Pressure | 0.2 mmHg at 25 °C | [2] |

| Refractive Index | 1.4159 at 20 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of ethylene glycol diacetate. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for Ethylene Glycol Diacetate

| Technique | Expected Peaks/Signals | Reference(s) |

| ¹H NMR | Singlet around 2.0 ppm (6H, methyl protons), Singlet around 4.2 ppm (4H, methylene protons) | [5] |

| ¹³C NMR | Signal around 20 ppm (methyl carbons), Signal around 62 ppm (methylene carbons), Signal around 170 ppm (carbonyl carbons) | [6] |

| IR Spectroscopy | Strong C=O stretching band around 1740 cm⁻¹, C-O stretching bands in the 1240-1040 cm⁻¹ region | [7] |

| Mass Spectrometry | Molecular ion peak (M+) is often not observed. A prominent peak at m/z 43 (acetyl cation) is characteristic. | [8] |

Synthesis and Experimental Protocols

Ethylene glycol diacetate is primarily synthesized through the esterification of ethylene glycol with acetic acid.[2]

Direct Esterification

This is the most common method for both laboratory and industrial-scale production.[1]

Reaction:

HOCH₂CH₂OH + 2 CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2 H₂O

General Experimental Protocol:

-

Reactants: Ethylene glycol and an excess of glacial acetic acid are used.[9]

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically employed to increase the reaction rate.[1]

-

Reaction Conditions: The mixture is heated under reflux for several hours.[9] To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.[9]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled. The organic layer is washed with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water.[9] The resulting crude product is then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[9] Final purification is achieved by fractional distillation, with the pure ethylene glycol diacetate typically distilling at 180-190 °C.[10]

Other Synthetic Routes

Alternative methods include the reaction of ethylene dibromide with potassium acetate, though this method is less common due to lower yields and higher raw material costs.[10][11] Transesterification reactions, for instance, using sec-butyl acetate and ethylene glycol in the presence of a basic catalyst, have also been developed.[11]

Uses in Research and Drug Development

While ethylene glycol diacetate has widespread industrial applications as a solvent in coatings, inks, and adhesives, its use in the pharmaceutical and research sectors is more specialized.[3][12]

-

Solvent in Chemical Synthesis: Its ability to dissolve a wide range of organic compounds makes it an effective solvent in various chemical reactions for the production of chemicals and pharmaceuticals.[12]

-

Pharmaceutical Formulations: It can be used as a solvent for active pharmaceutical ingredients (APIs) and as a carrier for fragrances in personal care products.[2] Its low toxicity and mild odor are advantageous in these applications.[2]

-

Chemical Intermediate: Ethylene glycol diacetate can serve as a precursor or reagent in organic synthesis. For instance, it can be used as an acyl donor for the in-situ generation of peracetic acid during the chemoenzymatic synthesis of caprolactone.[13] It may also be employed as a precursor for the enzymatic synthesis of polyesters like poly(ethylene glutarate).

Metabolic Pathway and Toxicology

The toxicity of ethylene glycol diacetate is primarily attributed to its in vivo hydrolysis to ethylene glycol and acetic acid.[4][14] The subsequent metabolism of ethylene glycol produces toxic metabolites, including glycolic acid and oxalic acid, which can lead to metabolic acidosis and kidney damage.[14][15]

Figure 1: Metabolic pathway of ethylene glycol diacetate.

Toxicological Summary:

-

Acute Toxicity: Ethylene glycol diacetate exhibits low acute toxicity.[2] The oral LD50 in rats is reported to be 6,860 mg/kg.[16]

-

Irritation: It is considered a mild skin and eye irritant.[14]

-

Chronic Toxicity: Ingestion may lead to kidney damage due to the formation of calcium oxalate crystals, a hallmark of ethylene glycol poisoning.[14][16] Animal studies have shown that high-dose feeding can cause kidney stone formation.[14]

-

Metabolism: The primary toxicological concern is its metabolic conversion to ethylene glycol.[14] The accumulation of glycolic acid can cause severe metabolic acidosis, while oxalic acid can precipitate as calcium oxalate crystals in the renal tubules, leading to kidney injury.[15]

Handling and Safety

Standard laboratory safety precautions should be observed when handling ethylene glycol diacetate.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles to prevent skin and eye contact.[2]

-

Ventilation: Handle in a well-ventilated area to minimize inhalation of vapors.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat. Keep containers tightly closed.[2]

-

Incompatibilities: It can react with strong acids or bases, leading to hydrolysis.[2] It is also incompatible with strong oxidizing agents.[17]

This guide provides a foundational understanding of ethylene glycol diacetate for scientific and research professionals. For specific applications, further investigation into relevant literature and regulatory guidelines is recommended.

References

- 1. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]

- 2. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 3. ETHYLENE GLYCOL DI ACETATE (EGDA) - High Quality Industrial Solvent at Best Price [somu-group.com]

- 4. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylene glycol diacetate(111-55-7) 1H NMR [m.chemicalbook.com]

- 6. Ethylene glycol diacetate(111-55-7) 13C NMR [m.chemicalbook.com]

- 7. Ethylene glycol diacetate(111-55-7) IR Spectrum [chemicalbook.com]

- 8. Ethylene glycol diacetate(111-55-7) MS [m.chemicalbook.com]

- 9. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. prepchem.com [prepchem.com]

- 11. CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]

- 12. Atom Scientific Ltd | Product | Ethylene Glycol Diacetate 98% (GW) [atomscientific.com]

- 13. Ethylene Glycol Diacetate (111-55-7) | Bulk Supplier In India [chemicalbull.com]

- 14. Ethylene glycol diacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

triethylene glycol diacetate thermogravimetric analysis (TGA)

An In-depth Technical Guide to the Thermogravimetric Analysis of Triethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TEGDA) is a diester of triethylene glycol, finding applications as a plasticizer, solvent, and component in various formulations.[1] Understanding its thermal stability is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.[2] This guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely thermal decomposition pathways.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for interpreting TGA data and understanding the material's behavior under thermal stress.

| Property | Value | Reference |

| Molecular Formula | C10H18O6 | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 286 °C (546.8 °F) | [3][4] |

| Melting Point | -50 °C (-58 °F) | [4] |

| Flash Point | 163 °C (325.4 °F) | [3][4] |

| Density | 1.12 g/cm³ at 20 °C | [3] |

| Solubility in Water | Soluble | [1] |

Estimated Thermogravimetric Analysis Data

Based on the thermal behavior of similar compounds like ethylene glycol diacetate and the known decomposition of triethylene glycol, the following table summarizes the estimated quantitative data from a TGA of this compound.

| Parameter | Estimated Value |

| Onset of Decomposition (T_onset) | 200 - 220 °C |

| Peak Decomposition Temperature (T_peak) | 230 - 250 °C |

| Mass Loss (single step) | ~100% |

| Residue at 600 °C | < 1% |

Note: These values are estimations and should be confirmed by experimental TGA of this compound. The decomposition is expected to occur in a single primary step, corresponding to the breakdown of the molecule.

Experimental Protocol for TGA of this compound

This section outlines a detailed methodology for conducting a thermogravimetric analysis of this compound.

4.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates is required. The instrument should have the capability for gas purging to control the atmosphere during the experiment.

4.2. Sample Preparation

-

Ensure the this compound sample is pure and free from any non-volatile impurities.

-

As a liquid sample, carefully pipette approximately 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating and gas exchange.

4.3. TGA Instrument Parameters

The following instrumental parameters are recommended for the TGA of this compound:

| Parameter | Recommended Setting |

| Temperature Range | Ambient to 600 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Inert (Nitrogen or Argon) |

| Purge Gas Flow Rate | 20-50 mL/min |

| Sample Pan | Aluminum or Platinum |

| Sample Size | 5-10 mg |

4.4. Experimental Procedure

-

Tare the empty sample pan in the TGA instrument.

-

Carefully add the prepared this compound sample to the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the inert gas for a sufficient time to ensure an oxygen-free atmosphere.

-

Start the heating program with the specified parameters.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperature, and total mass loss.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

Caption: Experimental workflow for the TGA of this compound.

5.2. Plausible Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of the ester and ether linkages. The following diagram illustrates a plausible decomposition pathway.

Caption: Plausible thermal decomposition pathway of this compound.

Discussion of Thermal Decomposition

The thermal decomposition of this compound is expected to be a complex process involving the breaking of both ester and ether bonds.

-

Ester Bond Cleavage: The initial decomposition step is likely the cleavage of the acetate groups, leading to the formation of acetic acid and unsaturated intermediates. This is a common decomposition pathway for acetate esters.

-

Ether Bond Cleavage: The polyether backbone of the molecule is also susceptible to thermal cleavage, which would result in the formation of smaller, volatile fragments such as ethylene.[5]

-

Inert Atmosphere: Conducting the TGA in an inert atmosphere (nitrogen or argon) prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule. When heated to decomposition, it is expected to emit acrid smoke and fumes.[6]

-

Influence of Impurities: The presence of impurities, such as residual catalysts from its synthesis or acidic species, could potentially lower the decomposition temperature.[7]

Applications in Drug Development

As a plasticizer and solvent, this compound may be used in various pharmaceutical formulations. Its thermal stability is a critical parameter for:

-

Manufacturing Processes: Ensuring the compound does not degrade during heat-intensive processes like melt extrusion or sterilization.

-

Storage and Shelf-life: Predicting the long-term stability of formulations containing this compound under different temperature conditions.

-

Compatibility Studies: Assessing the thermal compatibility of this compound with active pharmaceutical ingredients (APIs) and other excipients.

Conclusion

This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound. While specific experimental TGA data is currently limited in the public literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand its thermal stability and to design and execute meaningful TGA experiments. The provided experimental protocol and discussion of decomposition pathways serve as a valuable resource for characterizing this important industrial chemical. It is strongly recommended that the estimated data presented here be validated through direct experimental analysis.

References

- 1. 1,8-Diacetoxy-3,6-dioxaoctane | C10H18O6 | CID 8098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. projekter.aau.dk [projekter.aau.dk]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nva.sikt.no [nva.sikt.no]

In-depth Technical Guide on the Quantum Yield of Triethylene Glycol Diacetate Derivatives: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol diacetate (TEGDA) and its derivatives are utilized in various applications, including as plasticizers, solvents, and in polymerization processes. Their photophysical properties, particularly their quantum yield, are of significant interest for applications involving light-induced reactions, such as in the development of photoinitiators or in drug delivery systems. This technical guide aims to provide a comprehensive overview of the quantum yield of this compound derivatives. However, a thorough review of publicly available scientific literature reveals a significant gap in specific data related to the quantum yield of these particular compounds.

Understanding Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance. A high quantum yield indicates that the molecule is an efficient fluorescer, while a low quantum yield suggests that other non-radiative decay pathways, such as internal conversion, intersystem crossing, or photochemical reactions, are more dominant.

General Experimental Protocols for Quantum Yield Measurement

The determination of fluorescence quantum yield is typically performed using either absolute or relative methods.

Absolute Method

The absolute method directly measures the quantum yield without the need for a reference standard. This is often achieved using an integrating sphere to collect all the emitted photons from the sample.

Experimental Workflow for Absolute Quantum Yield Measurement:

Caption: Workflow for absolute quantum yield measurement.

Relative Method

The relative method is more common and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[1]

Experimental Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the this compound derivative being tested.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[1]

-